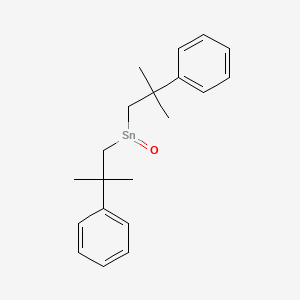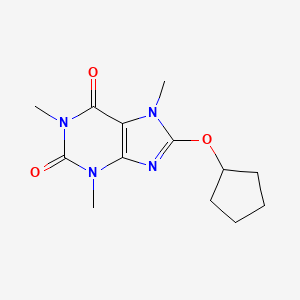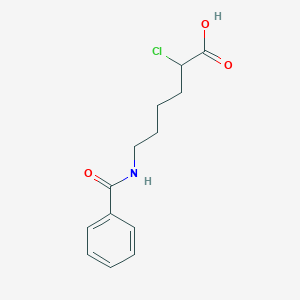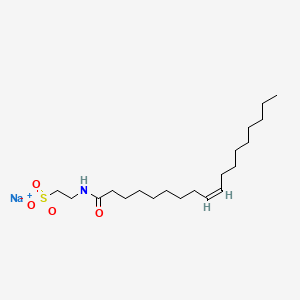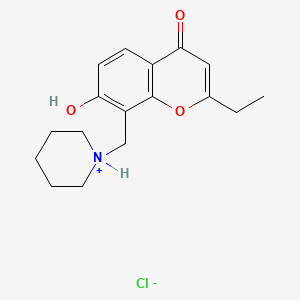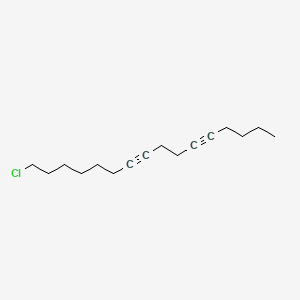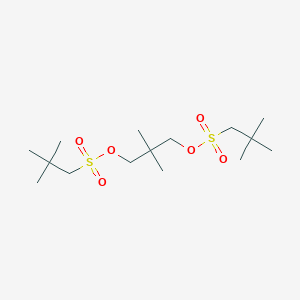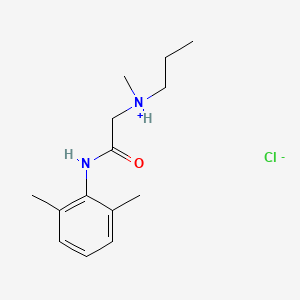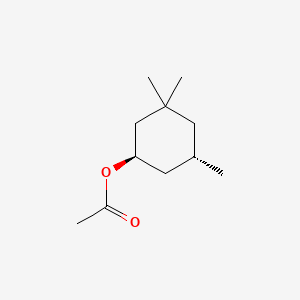
trans-3,3,5-Trimethylcyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3,3,5-Trimethylcyclohexyl acetate: is an organic compound with the chemical formula C11H20O2 . It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,3,5-Trimethylcyclohexyl acetate typically involves the esterification of trans-3,3,5-Trimethylcyclohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3,3,5-Trimethylcyclohexyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of trans-3,3,5-Trimethylcyclohexanol.
Substitution: The acetate group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of trans-3,3,5-Trimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: trans-3,3,5-Trimethylcyclohexyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of other cyclohexyl derivatives.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmacologically active compounds.
Industry: The primary industrial application of this compound is in the fragrance industry, where it is valued for its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of trans-3,3,5-Trimethylcyclohexyl acetate in biological systems involves its hydrolysis by esterases to produce trans-3,3,5-Trimethylcyclohexanol and acetic acid. The molecular targets and pathways involved in its action are primarily related to its interaction with esterases and other enzymes involved in ester metabolism.
Comparaison Avec Des Composés Similaires
cis-3,3,5-Trimethylcyclohexyl acetate: The cis isomer of the compound, which has different physical properties and odor characteristics.
3,3,5-Trimethylcyclohexanol: The parent alcohol from which the acetate ester is derived.
Cyclohexyl acetate: A simpler ester with a similar structure but lacking the methyl substitutions.
Uniqueness: trans-3,3,5-Trimethylcyclohexyl acetate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its trans configuration and the presence of three methyl groups on the cyclohexyl ring contribute to its stability and odor profile, making it particularly valuable in the fragrance industry.
Propriétés
Numéro CAS |
24691-18-7 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
[(1R,5S)-3,3,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10-/m1/s1 |
Clé InChI |
OIVWFAFCHQDCCG-PSASIEDQSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


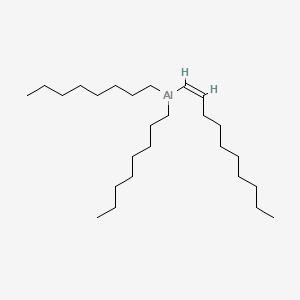
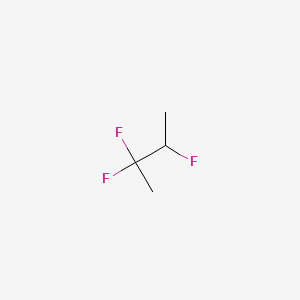
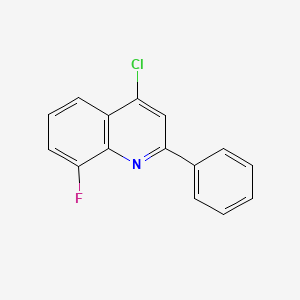

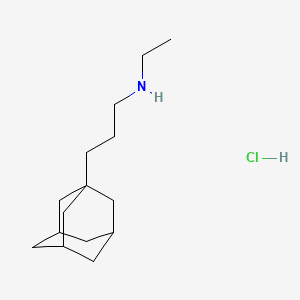
![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
